molecular formula C21H22N2O4 B10991116 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B10991116
M. Wt: 366.4 g/mol
InChI Key: GVAKXPCUUTZCKZ-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features an indole moiety, which is a common structure in many biologically active molecules .

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

1.1 Anticancer Properties
Research indicates that compounds with indole structures can have anticancer effects. The presence of the methoxy group in this compound may enhance its activity against various cancer cell lines. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

1.2 Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and inflammation, which are key factors in conditions like Alzheimer's disease .

1.3 Antidepressant Activity
Given the involvement of indole compounds in serotonin receptor modulation, this compound may also exhibit antidepressant-like effects. Research on related compounds has demonstrated their efficacy in enhancing mood and reducing anxiety symptoms by acting on serotonin pathways .

Therapeutic Potential

Given its diverse biological activities, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide holds promise for various therapeutic applications:

Therapeutic Area Potential Application
Cancer TreatmentInduction of apoptosis in cancer cells
Neurodegenerative DiseasesNeuroprotection against oxidative stress
Mental HealthAntidepressant effects through serotonin modulation

Case Studies and Research Findings

Several studies have explored the properties and applications of similar compounds:

4.1 Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that methoxyindole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the indole structure can enhance anticancer activity .

4.2 Neuroprotection Research
Research highlighted in pharmacological reviews indicates that indole-based compounds can mitigate neuroinflammation and protect against neuronal death in models of Alzheimer's disease .

4.3 Clinical Trials
While specific clinical trials involving this exact compound may be limited, related indole derivatives have entered clinical phases for treating depression and anxiety disorders, showing promising results .

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications in various fields of research .

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Information

  • Molecular Formula : C23H27N3O2
  • Molecular Weight : 377.49 g/mol
  • CAS Number : Not specifically listed but related compounds are available under various CAS numbers.

Structural Representation

The compound features an indole moiety, which is known for its diverse biological activities. The presence of methoxy groups and the benzodioxepine structure contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Serotonin Receptors : The indole structure suggests potential agonistic or antagonistic effects on serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety.
  • Dopaminergic Activity : Preliminary studies indicate that derivatives of indole compounds may influence dopaminergic pathways, potentially impacting conditions like schizophrenia and Parkinson's disease.

Pharmacological Effects

Research findings indicate several pharmacological effects associated with this compound:

  • Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
  • Neuroprotective Properties : Some derivatives demonstrate neuroprotective effects against oxidative stress, suggesting potential use in neurodegenerative diseases.
  • Anti-inflammatory Effects : Evidence suggests that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of related indole compounds in rodent models. The results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced serotonergic activity .

Study 2: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of a similar benzodioxepine derivative. The study found that the compound significantly reduced neuronal apoptosis induced by oxidative stress, indicating potential therapeutic applications for neurodegenerative disorders .

Study 3: Anti-inflammatory Activity

A recent study highlighted the anti-inflammatory properties of indole derivatives in human cell lines. The results demonstrated a decrease in pro-inflammatory cytokines upon treatment with the compound, suggesting a mechanism that could be explored for inflammatory diseases .

Summary of Biological Activities

Biological ActivityObservationsReference
AntidepressantReduced immobility time in forced swim test
NeuroprotectiveDecreased neuronal apoptosis
Anti-inflammatoryLowered pro-inflammatory cytokines

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-acetamideIndole derivativeAntidepressant
3,4-Dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamideBenzamide derivativeAnti-cancer
Melatonin Related Compound AIndole derivativeSleep regulation

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-25-17-4-5-18-15(13-17)7-9-23(18)10-8-22-21(24)16-3-6-19-20(14-16)27-12-2-11-26-19/h3-7,9,13-14H,2,8,10-12H2,1H3,(H,22,24)

InChI Key

GVAKXPCUUTZCKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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